

Quantitative Data Comparison for PFI-4

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Compound Focus: **PFI-4**

Cat. No.: S539319

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The table below summarizes the primary quantitative data available for **PFI-4**, highlighting its potency and selectivity.

Parameter	Value	Experimental Context
IC ₅₀ (BRPF1)	80 nM [1] [2] [3]	Cell-free assay (ALPHAscreen) [1] [2].
IC ₅₀ (BRPF1)	172 nM [4]	Cell-free assay (ALPHAscreen), different study context [4].
K _d (BRPF1B)	13 nM [1] [4]	Isothermal Titration Calorimetry (ITC) [1] [4].
Selectivity (BRPF2)	IC ₅₀ : 7.9 μM [2] / K _d : 775 nM [4]	Cell-free assay. Demonstrates >60-fold selectivity over BRPF2 [4] [2].
Selectivity (BRPF3)	IC ₅₀ : >10 μM [2]	Cell-free assay [2].
Cellular Potency	IC ₅₀ : 250 nM [1]	Cell-based assay (e.g., FRAP) [1].
In vitro Efficacy	1.25 μM (inhibits osteoclast differentiation) [3]	7-11 day treatment of human primary monocytes [4] [3].

Detailed Experimental Protocols

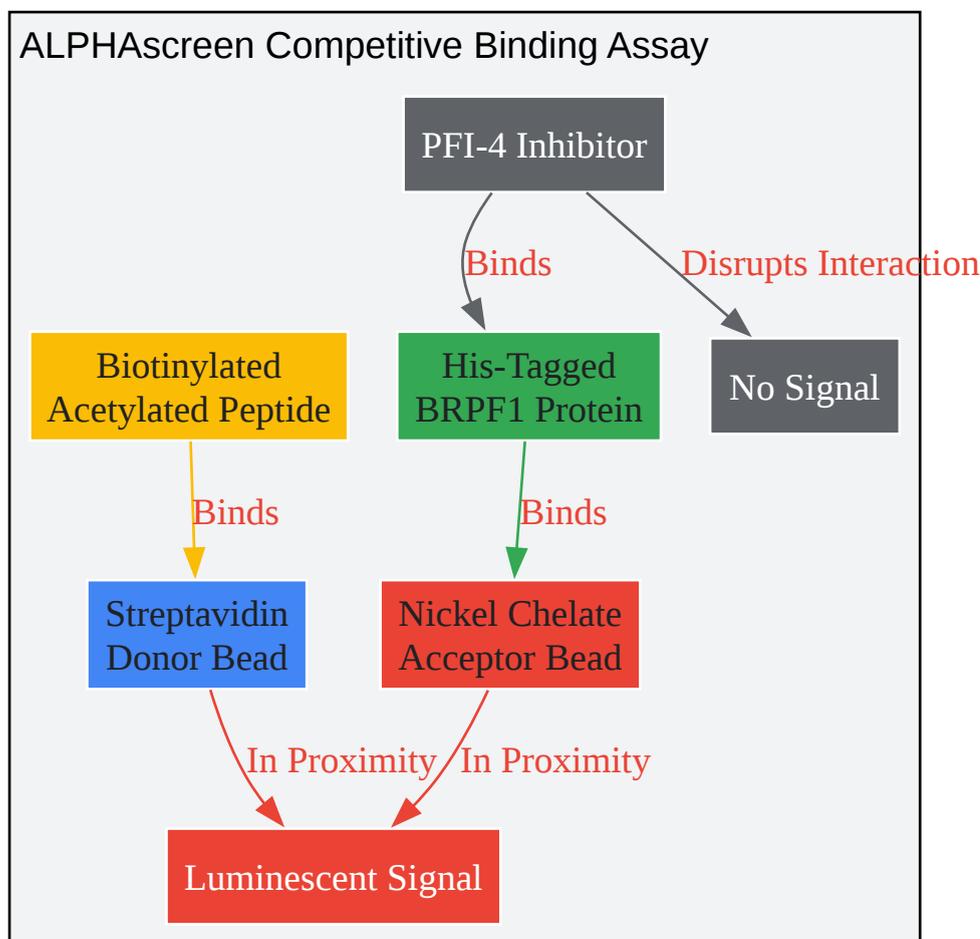
The key data for **PFI-4** was generated using the following established biochemical and cellular assays:

ALPHAscreen (Amplified Luminescent Proximity Homogeneous Assay)

This is a primary method used to determine the **IC₅₀ value of 80 nM** [1] [2].

- **Principle:** Measures the ability of **PFI-4** to disrupt the interaction between a recombinant BRPF1 bromodomain and a biotinylated, multi-acetylated histone peptide (e.g., H4K5acK8acK12acK16ac) [4] [5].
- **Workflow:**
 - **Incubation:** The BRPF1 protein, acetylated peptide, and **PFI-4** are mixed and incubated [5].
 - **Bead Addition:** Streptavidin-coated donor beads and Nickel chelate acceptor beads (which bind to a His-tag on the BRPF1 protein) are added [5].
 - **Signal Detection:** If the protein and peptide interact, bringing the beads into proximity, a luminescent signal is emitted upon laser excitation. **PFI-4** inhibits this interaction, reducing the signal [4] [5].
 - **Data Analysis:** The IC₅₀ is calculated by plotting the inhibitor concentration against the normalized signal [5].

The following diagram illustrates this competitive binding process:



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Isothermal Titration Calorimetry (ITC)

This technique provided the high-affinity **K_d value of 13 nM** [1] [4] [5].

- **Principle:** Directly measures the heat released or absorbed when **PFI-4** binds to the BRPF1 bromodomain [5].
- **Workflow:**
 - **Titration:** A solution of **PFI-4** is injected in a step-wise manner into a cell containing the BRPF1 protein [5].
 - **Heat Measurement:** A microcalorimeter measures the heat change after each injection [5].
 - **Binding Analysis:** The data on heat flow versus molar ratio is fitted using a model (e.g., a single binding site model) to calculate the binding affinity (K_d), stoichiometry (N), and enthalpy (ΔH) [5].

Fluorescence Recovery After Photobleaching (FRAP)

This assay demonstrated **PFI-4's cellular activity (IC₅₀ of 250 nM)** by showing it disrupts BRPF1's function in living cells [1] [5].

- **Principle:** Measures the mobility of a GFP-tagged BRPF1 protein within the cell nucleus. When bound to chromatin, the protein is less mobile.
- **Workflow:**
 - **Preparation:** U2OS cells are transfected to express GFP-BRPF1. To increase histone acetylation, cells are pre-treated with an HDAC inhibitor like SAHA [5].
 - **Treatment & Bleaching:** Cells are treated with **PFI-4**, then a specific region of the nucleus is bleached with a laser, destroying the GFP fluorescence in that spot [5].
 - **Recovery Measurement:** The rate at which fluorescent GFP-BRPF1 proteins move back into the bleached area is monitored. **PFI-4**, by blocking BRPF1's binding to acetylated histones, increases the mobile fraction and shortens the fluorescence recovery time [5].

Mechanism of Action and Cellular Effects

PFI-4 is a potent, selective, and cell-permeable chemical probe that targets the acetyl-lysine binding pocket of the BRPF1 bromodomain [1] [4].

- **Mechanism:** It acts by **displacing BRPF1 from acetylated histones**, such as Histone H3.3, thereby disrupting the reader function of the BRPF1-containing MOZ/MORF histone acetyltransferase (HAT) complex [1] [6].
- **Key Cellular Phenotypes:** Functional studies show that **PFI-4** (at 1.25 μ M) can **inhibit the differentiation of primary human monocytes into bone-resorbing osteoclasts** without affecting cell growth or proliferation in this context, indicating a specific role in cellular differentiation programs [4] [3].
- **Therapeutic Implication:** This effect on osteoclastogenesis suggests that targeting BRPF1 bromodomains could be a potential strategy for treating conditions like osteoporosis or cancer-induced bone loss [4].

Research Context and Comparison Notes

- **Comparison with Other Inhibitors:** The search results indicate that other BRPF inhibitors exist, such as the **pan-BRPF inhibitors OF-1 and NI-57** [4]. A key differentiator for **PFI-4** is its **high**

selectivity for the BRPF1B isoform over BRPF2 and BRPF3, whereas OF-1 and NI-57 inhibit all three family members [4]. This makes **PFI-4** the preferred tool for studying BRPF1-specific biology.

- **Relevant Alternative Compounds:** While your query focuses on **PFI-4**, recent research, particularly in cancer models, has also utilized other BRPF1 inhibitors like **GSK6853** and **GSK5959** to demonstrate anti-tumor effects in ovarian and breast cancers [7] [8]. These compounds represent newer tools in this research area.

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References

1. - PFI | 4 bromodomain BRPF 1 inhibitor [dcchemicals.com]
2. PFI-4 | Epigenetic Reader Domain inhibitor | Mechanism [selleckchem.com]
3. - PFI | CAS 900305-37-5 | AbMole BioScience | 4 - PFI Price 4 [abmole.com]
4. Selective Targeting of Bromodomains of the ... - PubMed Central [pmc.ncbi.nlm.nih.gov]
5. PFI-4 A chemical probe for BRPF1B [thesgc.org]
6. BRPF1 in cancer epigenetics: a key regulator of histone ... [pmc.ncbi.nlm.nih.gov]
7. BRPF1 inhibition reduces migration and invasion of ... [nature.com]
8. Essential gene screening identifies the bromodomain ... [molecular-cancer.biomedcentral.com]

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